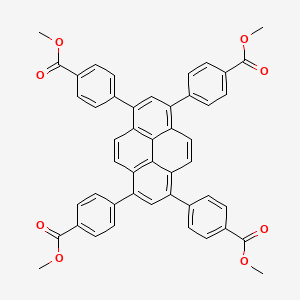

Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate

Description

Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate (CAS: 933047-49-5) is a methyl ester derivative of the tetracarboxylic acid ligand 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoic acid (H₄TBAPy). Structurally, it features a pyrene core symmetrically functionalized with four benzoate groups, each esterified with a methyl group. This compound is primarily utilized as a synthetic precursor for H₄TBAPy, a critical linker in metal-organic frameworks (MOFs) such as NU-1000, NU-400, and Sc-TBAPy . Its ester groups enhance solubility in organic solvents, facilitating purification and handling during MOF synthesis .

Properties

IUPAC Name |

methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H34O8/c1-53-45(49)31-13-5-27(6-14-31)39-25-40(28-7-15-32(16-8-28)46(50)54-2)36-23-24-38-42(30-11-19-34(20-12-30)48(52)56-4)26-41(37-22-21-35(39)43(36)44(37)38)29-9-17-33(18-10-29)47(51)55-3/h5-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSQJXUTAMHQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C(=O)OC)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Preparation: Methyl 4-Bromobenzoate

The synthesis begins with methyl 4-bromobenzoate, a commercially available building block. Its bromine atom serves as a leaving group for subsequent coupling reactions.

Pyrene Bromination at 1,3,6,8-Positions

Direct bromination of pyrene to achieve 1,3,6,8-tetrabromopyrene remains challenging due to competing substitution patterns. Miyazawa et al. demonstrated that blocking specific positions with tert-butyl groups enables selective bromination. For example, 2,7-di-tert-butylpyrene undergoes bromination at the 4- and 5-positions, which can be extended to 1,3,6,8-positions via sequential functionalization.

Copper-Catalyzed Ullmann Coupling

The patent CN102617317A outlines a Ullmann coupling protocol using copper powder in N,N-dimethylformamide (DMF) at 125°C. Adapting this method, 1,3,6,8-tetrabromopyrene reacts with methyl 4-bromobenzoate under similar conditions:

Mechanistic Insights

The Ullmann reaction proceeds via single-electron transfer (SET) from copper, generating aryl radicals that couple to form C–C bonds. The ester groups remain stable under these conditions, avoiding hydrolysis.

Alternative Pathway: Suzuki-Miyaura Cross-Coupling

Boronic Ester Preparation

Methyl 4-(pinacolboronate)benzoate is synthesized via Miyaura borylation of methyl 4-bromobenzoate with bis(pinacolato)diboron and palladium catalysis.

Coupling with Tetrabromopyrene

Using tetrabromopyrene and the boronic ester in a Suzuki reaction:

Advantages Over Ullmann Coupling

Suzuki coupling offers better functional group tolerance and milder conditions, though palladium catalysts increase costs.

Esterification of Pre-Formed Tetracarboxylic Acid

Synthesis of 1,3,6,8-Tetrakis(4-Carboxyphenyl)pyrene

Oxidation of tetramethylpyrene derivatives (e.g., 1,3,6,8-tetrakis(4-methylphenyl)pyrene) with KMnO₄ in acidic conditions yields the tetracarboxylic acid.

Fischer Esterification

The acid reacts with excess methanol and H₂SO₄ (catalyst) under reflux:

Comparative Analysis of Methods

Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution MS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 907.28 (calculated: 907.27).

Industrial and Environmental Considerations

The Ullmann method’s use of copper powder and DMF aligns with green chemistry principles due to catalyst recyclability. In contrast, Suzuki coupling generates palladium waste, necessitating recovery systems .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the ester groups to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and metal-organic frameworks.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials, including organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific binding interactions, influencing the behavior of target molecules. These interactions can affect processes such as signal transduction, molecular recognition, and catalysis.

Comparison with Similar Compounds

H₄TBAPy (4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic Acid)

Structural Difference : H₄TBAPy replaces the methyl ester groups of the tetramethyl compound with carboxylic acids.

Applications :

- MOF Construction : H₄TBAPy coordinates with metal clusters (e.g., Zr₆, Al³⁺, In³⁺) to form MOFs with high porosity (BET surface areas up to 2100 m²/g) and chemical stability .

- Photocatalysis : NU-1000 (Zr-TBAPy) exhibits exceptional CO₂ photoreduction and hydrogen evolution rates due to extended π-conjugation and efficient charge transfer .

- Environmental Remediation : NU-1000 captures per- and polyfluoroalkyl substances (PFAS) via rapid adsorption kinetics, attributed to its pyrene-rich hydrophobic pores .

Key Advantage : The carboxylic acid groups enable direct metal coordination, making H₄TBAPy indispensable for MOF synthesis.

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid)

Structural Difference : Fluorine atoms are introduced at the ortho-positions of the benzoate rings.

Applications :

- Tailored Interactions : The fluorine substituents may alter host-guest interactions in MOFs, enabling selective capture of pollutants or small molecules .

Key Advantage : Fluorine’s electronegativity modifies electronic properties, offering tunability for specific applications.

Other Pyrene-Based Ligands in MOFs

Examples include:

- TCBPPy (1,3,6,8-Tetrakis(4'-carboxy[1,1'-biphenyl]-4-yl)pyrene) : Extends conjugation via biphenyl groups, creating larger pores (e.g., NU-1105) suited for encapsulating biomolecules like vitamin B₁₂ .

- Py-XP (4',4'',4''',4''''-(Pyrene-1,3,6,8-tetrayl)tetraakis(2',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid)): Methyl groups on biphenyl rings enhance hydrophobicity, improving performance in non-polar environments .

Key Advantage : Structural diversification enables precise control over MOF topology, pore size, and functionality.

Ionic Covalent Organic Frameworks (COFs) with Pyrene Derivatives

Example : Py-TFImI-25 COF, built from 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline (PyTTA) and ionic linkers .

Applications :

- Ion Capture : Py-TFImI-25 selectively binds Th(IV) ions via electrostatic and coordination interactions .

- Energy Transfer : Pyrene-based COFs exhibit efficient fluorescence quenching for sensing polycyclic aromatic hydrocarbons (PAHs) .

Key Advantage : Ionic interfaces and reversible linkages expand applications in sensing and separations.

Comparative Data Table

Research Findings and Insights

- Tetramethyl Ester Utility : The tetramethyl derivative’s ester groups simplify synthesis and purification of H₄TBAPy, which is subsequently hydrolyzed for MOF construction .

- Ligand Diversity : Modifying pyrene ligands with biphenyl or methyl groups (e.g., TCBPPy, Py-XP) tailors MOFs for applications requiring large pores or hydrophobic environments .

Biological Activity

Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate (TBAPy) is a pyrene-based compound that has garnered significant attention in various fields due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its interactions with biomolecules, potential therapeutic applications, and the underlying mechanisms of action.

Structural Characteristics

TBAPy is a tetracarboxylate derivative of pyrene, characterized by its four benzoate groups attached to a central pyrene core. This structure not only enhances its solubility in organic solvents but also contributes to its photophysical properties, making it suitable for various applications in biomedicine and materials science.

1. Fluorescence Properties

The fluorescence characteristics of TBAPy have been extensively studied. Pyrene derivatives are known for their ability to exhibit excimer formation, which is crucial for probing protein conformations and dynamics. For instance, TBAPy can be used as a fluorescent probe to study protein interactions and conformational changes in real-time through fluorescence resonance energy transfer (FRET) techniques .

2. Anticancer Activity

Recent studies have indicated that TBAPy exhibits significant anticancer activity. In vitro assays demonstrated that TBAPy can induce apoptosis in various cancer cell lines by promoting reactive oxygen species (ROS) generation and disrupting mitochondrial function. The mechanism involves the activation of caspase pathways leading to programmed cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | ROS generation |

| MCF-7 | 20 | Mitochondrial disruption |

| A549 | 18 | Caspase activation |

3. Antimicrobial Properties

TBAPy has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

4. Photocatalytic Applications

The compound has been incorporated into metal-organic frameworks (MOFs) for photocatalytic applications, particularly in CO2 reduction processes. TBAPy-based MOFs have shown promising results in enhancing the efficiency of photocatalytic reactions under visible light irradiation .

Case Study 1: Protein Interaction Studies

A study utilized TBAPy to investigate the conformational changes in tropomyosin upon binding with actin filaments. The fluorescence intensity changes indicated significant structural rearrangements, providing insights into muscle contraction mechanisms .

Case Study 2: Cancer Cell Apoptosis

In another study, TBAPy was tested against various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers such as annexin V binding and caspase-3 activation, confirming its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate, and how can reaction yields be improved?

The compound is synthesized via Suzuki-Miyaura cross-coupling between tetrabromopyrene and methyl 4-(methoxycarbonyl)phenylboronic acid. Key parameters include:

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.05–0.1 mol%) .

- Solvent : Degassed 1,4-dioxane or tetrahydrofuran under inert atmosphere .

- Base : Potassium carbonate or cesium carbonate (5–7 equivalents) .

- Reaction Conditions : Reflux at 85–90°C for 72 hours, achieving yields up to 81% . Post-synthetic hydrolysis of ester groups (e.g., using KOH in dioxane/water) yields the free carboxylic acid derivative, critical for MOF/COF applications .

Q. How can purification challenges arising from byproducts or unreacted precursors be addressed?

- Recrystallization : Dissolve crude product in boiling chloroform, filter, and precipitate with methanol to remove polymeric impurities .

- Column Chromatography : Use silica gel with chloroform/methanol gradients for intermediate purification .

- Metal Scavengers : Post-synthetic treatment with Biotage Isolute Si-TMT removes residual palladium catalysts in COF/MOF synthesis .

Advanced Research Questions

Q. How does structural engineering of pyrene-based COFs enhance photocatalytic hydrogen evolution?

Pyrene’s extended π-conjugation enables efficient light harvesting. Methodological advancements include:

- Linker Design : Condensation with carbazole-based aldehydes (e.g., PyTA-BC-Ph-COF) achieves a BET surface area of 1445 m²/g and H₂ evolution rates of 1183 µmol·g⁻¹·h⁻¹ without noble-metal cocatalysts .

- Solvent Polarity Effects : Emission maxima red-shift in polar solvents (e.g., DMF, water), optimizing charge separation .

- Electron-Deficient Co-Linkers : Pairing with thiazolo[5,4-d]thiazole derivatives boosts photocurrent to 100 µA·cm⁻² and H₂ evolution to 2072.4 µmol·g⁻¹·h⁻¹ .

Q. What strategies improve proton conductivity in pyrene-based COFs for fuel cell applications?

- Post-Synthetic Sulfonation : Introducing sulfonic acid groups on COF channel walls increases proton conductivity to 10⁻² S·cm⁻¹ at 70°C under 100% relative humidity .

- Humidity Control : Hydrated H⁺ transport pathways are stabilized via hydrogen-bonding networks, validated by impedance spectroscopy .

Q. How can contradictions in catalytic performance under varying oxygen conditions be resolved?

In air oxidation of sulfur mustard simulants, NU-1000 (using H₄TBApy linkers) shows a half-life of 24.5 minutes under ambient air vs. 6.2 minutes under O₂ saturation. This discrepancy arises from:

Q. What role does Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate play in CO₂ photoreduction?

Zr-based MOFs (e.g., NU-1000) incorporating this linker exhibit:

- High CO₂ Uptake : Microporous structures (pore size ~3 nm) enhance substrate adsorption .

- Energy Transfer Pathways : Pyrene-to-metal cluster electron transfer reduces recombination, validated by transient absorption spectroscopy .

- Co-Catalyst Integration : Grafting [Ru(bpy)₃]²⁺ photosensitizers onto MOF nodes improves charge separation, achieving turnover numbers >500 for CO production .

Methodological Recommendations

- Characterization : Use PXRD for crystallinity validation, BET for surface area, and TGA for thermal stability .

- Catalytic Testing : Standardize light sources (AM 1.5G solar simulator) and electrochemical setups (e.g., Pt counter-electrode, Ag/AgCl reference) .

- Data Interpretation : Correlate linker density (via SCXRD) with catalytic activity to resolve performance contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.